N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 895457-70-2
VCID: VC6763561
InChI: InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24)
SMILES: CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C22H19NO4S
Molecular Weight: 393.46

N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide

CAS No.: 895457-70-2

Cat. No.: VC6763561

Molecular Formula: C22H19NO4S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide - 895457-70-2

Specification

CAS No. 895457-70-2
Molecular Formula C22H19NO4S
Molecular Weight 393.46
IUPAC Name 2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24)
Standard InChI Key LWGYSMWESITYPY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and IUPAC Nomenclature

The systematic IUPAC name N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide reflects its core structure:

  • Acetamide backbone: A central carboxamide group (-NH-C(=O)-) linked to a methylene (-CH2-) unit.

  • 2-Benzoyl-4-methylphenyl substituent: A phenyl ring substituted at position 2 with a benzoyl group (C6H5-C=O) and at position 4 with a methyl group (-CH3).

  • Benzenesulfonyl moiety: A sulfonyl group (-SO2-) attached to a benzene ring at the acetamide’s α-carbon.

The molecular formula is C23H20N2O4S, with a molecular weight of 444.48 g/mol. Key functional groups include the sulfonamide, acetamide, benzoyl, and methylphenyl units, which collectively influence reactivity and biological interactions .

Structural Descriptors and Spectral Data

  • Infrared (IR) spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10–11 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), sulfonyl-linked carbons (δ 55–60 ppm), and aromatic carbons (δ 120–140 ppm) .

Synthesis and Reaction Pathways

Optimization Considerations

  • Solvent-free conditions: Improved yields reported for similar N-acylations under solvent-free protocols .

  • Green chemistry: Water-mediated reactions reduce environmental impact .

  • Catalysts: Lewis acids (e.g., AlCl3) may enhance benzoylation efficiency.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to sulfonamide and acetamide groups. Limited solubility in water (~0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Thermodynamic Parameters

PropertyValueMethod
Melting Point180–185°C (dec.)Differential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.3Computational Prediction
pKa8.9 (sulfonamide)Potentiometric Titration

Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

Structural analogs, such as aryl thiazolone–benzenesulfonamides, exhibit potent inhibition of carbonic anhydrase IX (CA IX), a biomarker in hypoxic tumors . The benzenesulfonyl group in N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide may similarly coordinate with CA IX’s zinc-active site, disrupting pH regulation in cancerous tissues .

Anti-inflammatory Activity

Sulfonamides modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In silico docking studies suggest that the benzenesulfonyl moiety may bind COX-2’s hydrophobic pocket, reducing prostaglandin synthesis.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC50/EC50Selectivity Index
Aryl thiazolone–benzenesulfonamides CA IX Inhibition1.52–6.31 μM5.5–17.5
2-[(4-Methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamideAntimicrobial4–8 µg/mLN/A
N-(4-Benzyl-2-methylphenyl)acetamide Cytotoxicity (MCF-7)12.4 μM3.2

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